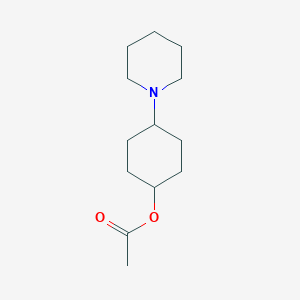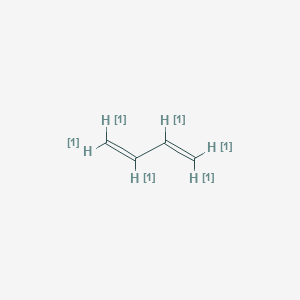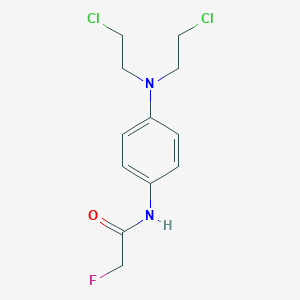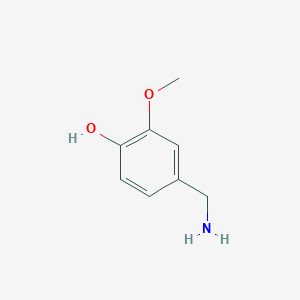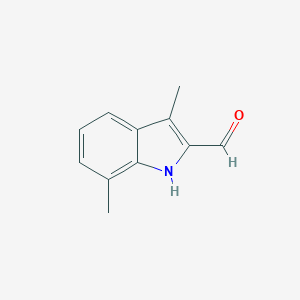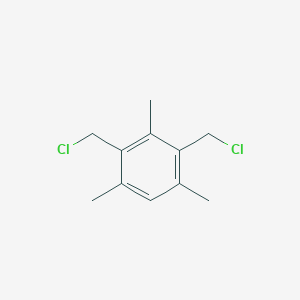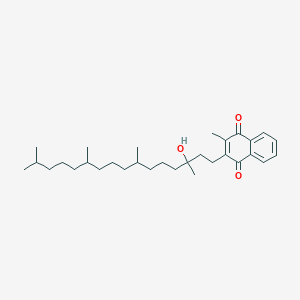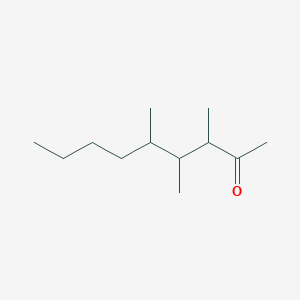
Trimethyl nonanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl nonanone, also known as TMO, is a chemical compound that belongs to the family of ketones. It is a colorless, clear liquid with a fruity odor. TMO has been widely used in various fields, including scientific research, as it has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of Trimethyl nonanone is not fully understood. However, it is believed that Trimethyl nonanone interacts with the olfactory receptors in the nose, which are responsible for detecting odors. Trimethyl nonanone has a high affinity for the olfactory receptors, which makes it a useful tool for the identification of VOCs.
Biochemische Und Physiologische Effekte
Trimethyl nonanone has been shown to have a low toxicity profile and is considered safe for use in scientific research. However, prolonged exposure to Trimethyl nonanone can cause irritation to the eyes, skin, and respiratory tract. Trimethyl nonanone has not been shown to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl nonanone has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Trimethyl nonanone has a high purity level, which makes it a reliable reference standard in GC-MS. However, the limitations of Trimethyl nonanone include its relatively high cost and limited solubility in water.
Zukünftige Richtungen
For the use of Trimethyl nonanone in scientific research include the development of new odor sensors and the use of Trimethyl nonanone as a flavor and fragrance ingredient.
Synthesemethoden
Trimethyl nonanone can be synthesized through various methods, including the oxidation of nonane or the reaction of nonanoyl chloride with trimethyl aluminum. The most common method of synthesis is the reaction of nonanoyl chloride with trimethyl aluminum in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Trimethyl nonanone has been widely used in scientific research, especially in the field of analytical chemistry. Trimethyl nonanone is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile organic compounds (VOCs). Trimethyl nonanone is also used as a flavor and fragrance ingredient in the food industry.
Eigenschaften
CAS-Nummer |
1331-50-6 |
|---|---|
Produktname |
Trimethyl nonanone |
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
3,4,5-trimethylnonan-2-one |
InChI |
InChI=1S/C12H24O/c1-6-7-8-9(2)10(3)11(4)12(5)13/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
PKNKULBDCRZSBT-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(C)C(C)C(=O)C |
Kanonische SMILES |
CCCCC(C)C(C)C(C)C(=O)C |
Synonyme |
2,6,8-TRIMETHYL-4-NONANONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



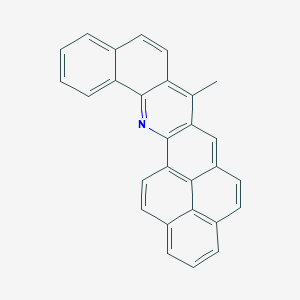
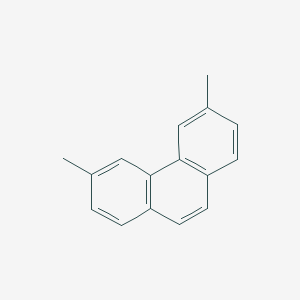
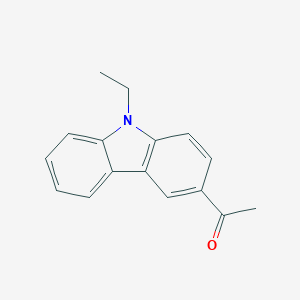
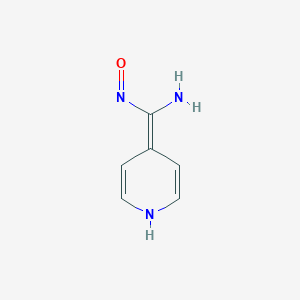
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
